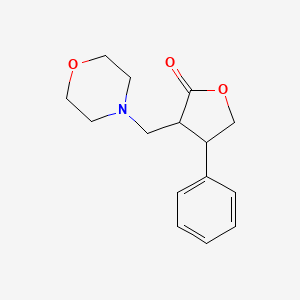
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones It is characterized by a furanone ring substituted with a morpholinylmethyl group and a phenyl group
Preparation Methods
The synthesis of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylmethyl group: This step involves the reaction of the furanone intermediate with morpholine in the presence of a suitable catalyst.
Addition of the phenyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group plays a crucial role in binding to the active site of the target, while the phenyl group enhances the compound’s stability and affinity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone can be compared with similar compounds such as:
Dihydro-3-(4-piperidinylmethyl)-4-phenyl-2(3H)-furanone: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, which may result in different biological activities and properties.
Dihydro-3-(4-morpholinylmethyl)-4-(4-methylphenyl)-2(3H)-furanone: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55643-59-9 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C15H19NO3/c17-15-13(10-16-6-8-18-9-7-16)14(11-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChI Key |
JOMAPGOMSKHXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2C(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















